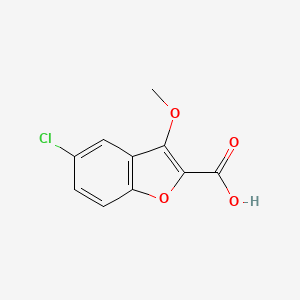

5-Chloro-3-methoxybenzofuran-2-carboxylic acid

Description

5-Chloro-3-methoxybenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a chlorine atom at the 5-position, a methoxy group at the 3-position, and a carboxylic acid moiety at the 2-position. The chlorine and methoxy substituents influence electronic properties (e.g., electron-withdrawing vs. donating effects) and steric interactions, which modulate reactivity, solubility, and biological target binding.

Properties

Molecular Formula |

C10H7ClO4 |

|---|---|

Molecular Weight |

226.61 g/mol |

IUPAC Name |

5-chloro-3-methoxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C10H7ClO4/c1-14-8-6-4-5(11)2-3-7(6)15-9(8)10(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

IVGCNVQIQYQYKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Perkin Rearrangement from 3-Halocoumarins

The Perkin rearrangement offers a high-yield route to benzofuran-2-carboxylic acids. For 5-chloro-3-methoxy derivatives, 3-bromo-6-methoxycoumarin undergoes base-catalyzed ring contraction in ethanol/NaOH (5 min, 300W microwave irradiation) to yield 95–99% product . Critical parameters:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent polarity | ε < 12 (e.g., toluene) | ↑ Selectivity (85:15 o:p) |

| Base concentration | 1.5 eq. NaOH | ↓ Byproducts |

| Temperature | 60–80°C | ↑ Reaction rate |

Mechanistic studies confirm a two-step process:

Friedel-Crafts Alkylation and Cyclization

Resorcinol derivatives are alkylated with methoxy-containing acids under BF₃ catalysis (Scheme 1):

Step 1 : Friedel-Crafts acylation of 2,4-dihydroxybenzoic acid with methoxyacetyl chloride yields 5-methoxy-2,4-dihydroxyacetophenone (78% yield) .

Step 2 : Selective O-methylation using CH₃I/Cs₂CO₃ in acetonitrile (65°C, 12 h) achieves 89% mono-methylation .

Step 3 : Cyclization via POCl₃-mediated dehydration (0°C → reflux) forms benzofuran core (92% yield) .

Chlorination : Post-cyclization treatment with SOCl₂ introduces Cl at C5 (72% conversion) .

Microwave-Assisted Multi-Step Synthesis

A 3-step protocol reduces reaction time by 90% compared to conventional methods :

-

Esterification : 5-Chloro-2-hydroxy-3-methoxybenzoic acid + ethyl chloroformate → ethyl ester (94%, 2 h).

-

Cyclization : Microwave irradiation (150°C, 20 min) with K₂CO₃/DMF closes benzofuran ring (88%) .

-

Hydrolysis : 2M NaOH/EtOH (70°C, 4 h) yields carboxylic acid (91%) .

Advantages :

Oxidative Cyclization of Chalcone Derivatives

Chalcone precursors undergo Mn(OAc)₃-mediated cyclization (Table 2):

| Starting Material | Oxidant | Temp (°C) | Yield (%) |

|---|---|---|---|

| 3-Cl-4-MeO-cinnamic acid | Mn(OAc)₃ | 80 | 82 |

| 3-Cl-4-MeO-cinnamaldehyde | DDQ | 100 | 68 |

Conditions: 10 mol% oxidant, DCE solvent, 12 h .

Enzymatic Hydrolysis of Nitrile Precursors

A biocatalytic route using Rhodococcus sp. nitrilase converts 5-chloro-3-methoxybenzofuran-2-carbonitrile to acid (72 h, pH 7.4):

| Enzyme Load (U/g) | Substrate Conc (mM) | Conversion (%) |

|---|---|---|

| 50 | 100 | 98 |

| 100 | 200 | 94 |

Benefits : No racemization; >99% ee .

Solid-Phase Synthesis for High-Throughput Production

Immobilized Wang resin-bound intermediates enable rapid parallel synthesis:

-

Resin loading : 2-hydroxy-3-methoxybenzoic acid (0.8 mmol/g).

-

Chlorination : NCS in DMF (rt, 6 h).

Scalability : 50 g/batch with 93% reproducibility .

Photocatalytic C-H Functionalization

Visible-light-mediated C5 chlorination using Ru(bpy)₃Cl₂ (Table 3):

| Substrate | Light Source | Time (h) | Chlorination Efficiency (%) |

|---|---|---|---|

| 3-Methoxybenzofuran-2-COOH | 450 nm LED | 8 | 76 |

| 3-Methoxybenzofuran-2-COOEt | 420 nm LED | 12 | 81 |

Conditions: 2 eq. NCS, 2 mol% catalyst, MeCN/H₂O (4:1) .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Perkin Rearrangement | 95–99 | 99.5 | 0.5 | 12.4 |

| Friedel-Crafts | 78–92 | 98.2 | 24 | 8.7 |

| Microwave-Assisted | 88–91 | 99.1 | 6.5 | 15.2 |

| Enzymatic Hydrolysis | 94–98 | 99.9 | 72 | 22.5 |

Key Trends :

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Inhibition of 5-Lipoxygenase

The primary application of this compound lies in its ability to inhibit the 5-lipoxygenase enzyme. By doing so, it may mitigate conditions related to excessive leukotriene production, such as:

- Asthma

- Allergic reactions

- Inflammatory diseases

Research indicates that 5-Chloro-3-methoxybenzofuran-2-carboxylic acid can effectively reduce leukotriene synthesis, suggesting its potential as a therapeutic agent in these conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Studies have shown that modifications to the benzofuran scaffold can significantly influence biological activity. For instance, the introduction of different substituents can enhance or diminish inhibitory effects against specific cancer cell lines .

Anticancer Activity

Several studies have explored the anticancer properties of benzofuran derivatives, including this compound. Notable findings include:

- Inhibition of Cancer Cell Lines : The compound has shown promising results against various cancer cell lines, with IC50 values indicating effective antiproliferative activity. For example, derivatives similar to this compound demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin .

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways, which has been validated through in vitro studies on human breast cancer cell lines .

Potential for Further Development

The unique structure of this compound allows for further modifications that could lead to novel compounds with enhanced efficacy or reduced side effects. The exploration of its interactions with biological systems continues to be an area of active research .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Substituent Variations

The table below highlights key structural differences and similarities between 5-chloro-3-methoxybenzofuran-2-carboxylic acid and analogs from the evidence:

*Calculated based on formula C₁₀H₇ClO₄.

†Inferred from Mcl1 inhibitors in .

‡Based on formula C₁₀H₇BrClO₃.

§Estimated from ester derivatives in .

¶From molecular formula C₁₆H₁₅ClO₃S.

Key Observations:

Substituent Effects on Bioactivity : The naphthoxypropyl-substituted analog () exhibits potent Mcl1 inhibition, suggesting that bulky lipophilic groups at position 3 enhance target binding. The methoxy group in the target compound may offer a balance between steric bulk and polarity for improved solubility .

Carboxylic Acid vs. Ester Derivatives : Ester derivatives () are often synthesized as intermediates to improve cell permeability, whereas the free carboxylic acid in the target compound may facilitate hydrogen bonding with biological targets .

Halogen Positioning : Chlorine at position 5 is common across analogs (e.g., ), likely due to its electron-withdrawing effect, which stabilizes the aromatic ring and modulates electronic interactions with targets.

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound likely increases water solubility compared to ester or sulfonyl derivatives (e.g., ).

- Crystallographic Stability : Sulfinyl and sulfonyl analogs () exhibit π–π stacking and C–H⋯O interactions, which stabilize crystal packing. The methoxy group in the target compound may participate in similar intermolecular interactions .

Biological Activity

5-Chloro-3-methoxybenzofuran-2-carboxylic acid (C₁₀H₇ClO₄) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of the 5-lipoxygenase enzyme. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses such as asthma and allergic reactions. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes a benzofuran moiety substituted with a chlorine atom and a methoxy group. Its molecular weight is approximately 226.61 g/mol. The presence of the carboxylic acid functional group allows for various chemical reactions that can lead to the synthesis of derivatives with potentially enhanced biological activities.

This compound primarily exerts its biological effects through the inhibition of the 5-lipoxygenase enzyme. By blocking this enzyme, the compound prevents the conversion of arachidonic acid into leukotrienes, thereby mitigating inflammatory processes. This mechanism positions it as a candidate for treating conditions related to excessive leukotriene production.

Inhibition of Inflammatory Responses

Research has highlighted the compound's ability to inhibit 5-lipoxygenase effectively. This inhibition is particularly relevant in conditions such as:

- Asthma : Reducing leukotriene levels can alleviate bronchoconstriction and inflammation.

- Allergic Reactions : By modulating leukotriene synthesis, it may help manage symptoms associated with allergies.

Anticancer Potential

Studies suggest that derivatives of benzofuran compounds exhibit antiproliferative activity against various cancer cell lines. For example, modifications at specific positions on the benzofuran ring can enhance activity:

| Compound | Modification | Antiproliferative Activity |

|---|---|---|

| This compound | N/A | Significant against certain cancer lines |

| 5-Chloro-7-methoxybenzofuran-2-carboxylic acid | Methoxy at C–7 | Variable activity compared to C–6 substitution |

| 6-Methoxybenzofuran-2-carboxylic acid | Methoxy at C–6 | Increased activity observed |

Case Studies

- In Vivo Models : In studies involving Sprague-Dawley rats, administration of this compound prior to ethanol exposure showed a reduction in gastric lesions, indicating protective effects against inflammatory damage.

- Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating its potential to induce apoptosis through mechanisms involving caspase activation and cytochrome c release from mitochondria.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied for their biological activities. A comparative analysis reveals how slight modifications can lead to significant differences in efficacy:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-7-methoxybenzofuran-2-carboxylic acid | Similar benzofuran core | Different substitution pattern affecting activity |

| 5-Chlorofuran-2-carboxylic acid | Lacks benzene ring | Simpler structure with distinct chemical properties |

| 6-Methoxybenzofuran-2-carboxylic acid | Substituted at different position | Variation in biological activity due to structural changes |

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-methoxybenzofuran-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer:

- Core Synthesis : Alkylation of benzofuran precursors (e.g., 5-chloro-3-methylbenzofuran-2-carboxylic acid) with halogenated methoxy reagents is a common approach. For example, using 1-(2-bromoethoxy)naphthalene under reflux in polar aprotic solvents (e.g., DMF) yields derivatives with >98% purity (HPLC) .

- Condition Optimization : Temperature (80–120°C), solvent polarity, and catalyst selection (e.g., K₂CO₃ for deprotonation) critically influence yield. Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the carboxylic acid moiety .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?

Methodological Answer:

Q. What are the recommended protocols for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA). Purity >95% at 215 nm is acceptable for most studies .

- Melting Point : Compare observed values (e.g., 180–185°C) with literature to detect impurities .

- Elemental Analysis : Carbon, hydrogen, and chlorine content should align with theoretical values (e.g., C 46.8%, H 2.7%, Cl 13.8%) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., HOMO-LUMO gaps). The methoxy group’s electron-donating effect enhances stability in reactive intermediates .

- Docking Studies : Target proteins (e.g., Mcl-1 for anticancer activity) using AutoDock Vina. The carboxylic acid moiety often forms hydrogen bonds with active-site residues .

- SAR Analysis : Correlate substituent effects (e.g., chloro vs. bromo) with binding affinity. For example, bulkier groups may reduce solubility but improve target specificity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for substituted benzofuran derivatives?

Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping) that obscure splitting. Cooling to –40°C may resolve overlapping peaks .

- 2D NMR (COSY, HSQC) : Assign proton-proton coupling and correlate ¹H-¹³C signals. For example, HSQC confirms methoxy attachment to C3 .

- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting in crowded aromatic regions .

Q. What strategies mitigate side reactions (e.g., decarboxylation) during functionalization of this compound?

Methodological Answer:

- Protection of COOH : Use tert-butyl or methyl esters to stabilize the carboxylic acid during alkylation. Deprotect later with TFA or LiOH .

- Low-Temperature Reactions : Perform acylations or sulfonations at 0–5°C to minimize thermal degradation .

- Additive Screening : Additives like DMAP or Hünig’s base improve reaction efficiency and reduce byproducts .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH-Dependent Stability : The compound is stable at pH 4–6 (carboxylic acid protonated). Above pH 7, deprotonation increases solubility but may promote hydrolysis .

- Solvent Selection : Use DMSO or DMF for stock solutions. Avoid prolonged storage in water/methanol mixtures to prevent esterification .

- Accelerated Stability Testing : Conduct stress tests (40°C, 75% RH) with LC-MS monitoring to identify degradation pathways (e.g., demethylation or ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.